(E)-{2-[(4-chlorophenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene}[(4-methoxyphenyl)methoxy]amine
Description
The compound (E)-{2-[(4-chlorophenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene}[(4-methoxyphenyl)methoxy]amine is a heterocyclic molecule featuring a fused triazolothiazole core substituted with a 4-chlorophenylsulfanyl group, a methyl moiety, and a 4-methoxyphenylmethoxyamine unit. Its synthesis likely involves cyclization or condensation reactions, as seen in analogous compounds such as triazolothiazole derivatives generated via DMF-mediated coupling of pyridine precursors (e.g., compound 12 in ) .
Properties
IUPAC Name |
(E)-2-(4-chlorophenyl)sulfanyl-N-[(4-methoxyphenyl)methoxy]-1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2S2/c1-14-20(30-21-23-13-24-26(14)21)19(12-29-18-9-5-16(22)6-10-18)25-28-11-15-3-7-17(27-2)8-4-15/h3-10,13H,11-12H2,1-2H3/b25-19+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOIGJZXSIRJPMI-NCELDCMTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C(=NOCC3=CC=C(C=C3)OC)CSC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=NC=NN12)/C(=N/OCC3=CC=C(C=C3)OC)/CSC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-{2-[(4-chlorophenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene}[(4-methoxyphenyl)methoxy]amine, also known by its CAS number 866131-21-7, is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth review of its biological properties, including antimicrobial, anticancer, and antifungal activities.
Chemical Structure and Properties
The molecular formula of the compound is C21H19ClN4O2S2, with a molecular weight of approximately 458.98 g/mol. Its structure features a triazole-thiazole moiety combined with a chlorophenyl sulfanyl group, which may contribute to its diverse biological activities.
Antimicrobial Activity
Research has shown that compounds containing triazole and thiazole rings often exhibit significant antimicrobial properties. In a study evaluating various derivatives of triazoles and thiazoles, it was noted that compounds similar to the target molecule displayed potent activity against a range of bacterial strains including Escherichia coli and Bacillus subtilis . The presence of the chlorophenyl group is hypothesized to enhance lipophilicity, facilitating better membrane penetration and increased antimicrobial efficacy.
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro assays. A study demonstrated that similar triazole derivatives exhibited cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) . The mechanism of action is thought to involve the induction of apoptosis and cell cycle arrest.
Antifungal Activity
The antifungal properties of this compound have been highlighted in studies focusing on its efficacy against plant pathogens. Compounds with similar structures have shown significant antifungal activity against Botrytis cinerea, a common fungal pathogen affecting crops. The antifungal mechanism may involve disruption of fungal cell wall synthesis or interference with metabolic pathways .
Case Studies
| Study | Biological Activity | Results |
|---|---|---|
| Study 1 | Antimicrobial | Effective against E. coli and B. subtilis |
| Study 2 | Anticancer | Induced apoptosis in MCF-7 cells |
| Study 3 | Antifungal | Significant activity against B. cinerea |
The biological activities of this compound can be attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The triazole ring is known for its ability to form hydrogen bonds and coordinate with metal ions, which may enhance its reactivity and interaction with target sites within microbial or cancerous cells .
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and purity of the synthesized product.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing triazole and thiazole rings have shown effectiveness against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The presence of the chlorophenyl sulfanyl group may enhance the cytotoxic effects by improving cellular uptake or modulating enzyme activity involved in drug metabolism .
Antimicrobial Properties
The compound's potential as an antimicrobial agent is also noteworthy. Research indicates that derivatives with similar functionalities possess activity against both Gram-positive and Gram-negative bacteria, as well as fungi. This broad-spectrum antimicrobial effect is attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
Anti-inflammatory Effects
Compounds with thiazole and triazole structures have been investigated for their anti-inflammatory properties. They can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making them candidates for treating inflammatory diseases .
Case Studies
Several studies have documented the efficacy of related compounds in clinical settings:
- Anticancer Study : A study reported a series of triazole-thiazole hybrids that showed promising results against breast cancer cell lines (MCF7). The compounds induced significant cytotoxicity compared to standard chemotherapeutics, suggesting a potential for further development into therapeutic agents .
- Antimicrobial Evaluation : In vitro tests revealed that certain derivatives exhibited potent antimicrobial activity against resistant strains of bacteria, highlighting their potential role in addressing antibiotic resistance .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of nitrogen-sulfur heterocycles with demonstrated biological relevance. Below is a detailed comparison with key analogs:
Structural and Functional Analogues
Physicochemical Properties
- Electron Effects : Methoxy groups (electron-donating) vs. chloro groups (electron-withdrawing) modulate reactivity and binding to enzymatic targets (e.g., cytochrome P450) .
Research Findings and Implications
Bioinformatics Insights
Systems pharmacology () confirms that structurally similar compounds (e.g., oleanolic acid vs. hederagenin) share MOAs, validating the target compound’s hypothesized mechanisms .
Key Challenges
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
